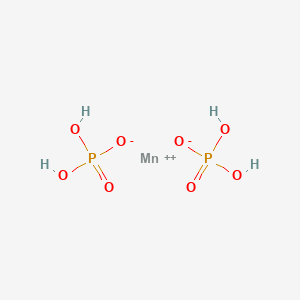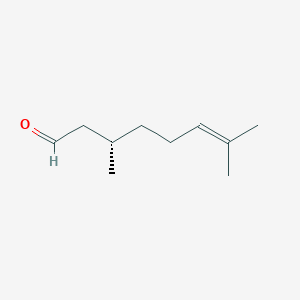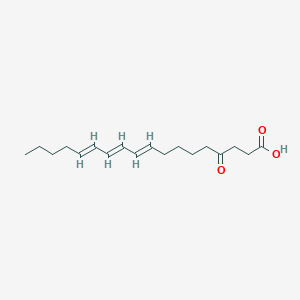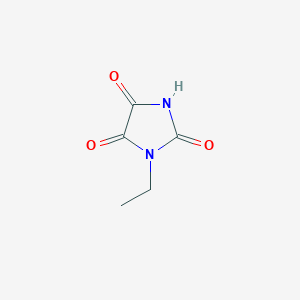
Phosphoric acid, manganese(2+) salt (2:1)
Übersicht
Beschreibung
Phosphoric acid, manganese(2+) salt (2:1) is a coordination compound that involves the interaction between phosphoric acid and manganese ions. The studies on similar manganese complexes provide insights into the nature of such compounds, where manganese can form various structural arrangements with phosphoric acid and other ligands, leading to diverse properties and potential applications.
Synthesis Analysis
The synthesis of manganese-phosphoric acid complexes can be achieved through different methods, including hydrothermal reactions and ambient conditions. For instance, manganese(II) salts react with organophosphonic acids and nitrogen ligands under controlled stoichiometry and reaction conditions to form dinuclear, trinuclear, and tetranuclear compounds . Hydrothermal reactions are particularly effective in creating complex structures, as seen in the formation of novel manganese(II) sulfonate-phosphonates with dinuclear, tetranuclear, and hexanuclear clusters .
Molecular Structure Analysis
The molecular structures of manganese-phosphoric acid complexes are diverse, ranging from two-dimensional layered structures to three-dimensional networks. For example, a two-dimensional layered structure is formed under ambient conditions, while a three-dimensional synthetic mineral structure is achieved under hydrothermal procedures . The manganese centers can be interconnected by various ligands, including phosphonate and sulfonate groups, leading to different geometries and cluster units .
Chemical Reactions Analysis
Manganese-phosphoric acid complexes can undergo various chemical reactions. The presence of phosphoric acid as a chemical modifier in atomic absorption spectrometry (AAS) improves the sensitivity and accuracy for the determination of manganese, indicating that phosphoric acid can interact with manganese in analytical applications . Additionally, manganese(II) thiocyanate complexes with triphenylphosphine oxide can react with sulfur dioxide, leading to the formation of adducts and the oxidation of sulfur dioxide to sulfuric acid under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of manganese-phosphoric acid complexes are influenced by their molecular structures. Magnetic property studies reveal that these complexes can exhibit weak antiferromagnetic interactions between the manganese centers . The ability of these complexes to form layered structures and intercalate guest molecules suggests potential applications in materials science . Moreover, the solubility of these complexes over a wide pH range is crucial for their availability in soil and environmental contexts .
Wissenschaftliche Forschungsanwendungen
Advanced Synthesis from Phosphoric Acid
Phosphoric acid serves as a precursor for synthesizing more complex phosphorus compounds utilized in catalysis, pharmaceuticals, and battery applications. This innovative approach bypasses the need for elemental phosphorus, presenting a safer and more efficient pathway for producing alkylated and fluorinated phosphorus compounds, phosphine gas, and hexafluorophosphate anion, which have applications in herbicides, flame retardants, and detergents (Geeson & Cummins, 2018).
Electrical Properties of Manganese Phosphate
Research into the preparation of ultrafine manganese phosphate using manganese sulfate and phosphoric acid has optimized conditions that lead to the formation of flake manganese phosphate with excellent electrical properties. This is particularly significant for the development of lithium manganese phosphate (LiMnPO4/C) composites, which show promise in battery technology (Zheng, 2014).
Manganese Phosphatizing Process
Exploration into the phosphatizing process of steel using phosphoric acid has revealed that certain conditions favor the formation of manganese tertiary salt (Mn3(PO4)2), which improves the substrate's properties. This process is enhanced by specific pH levels and temperatures, offering insights into corrosion resistance and surface treatment applications (Alvarado-Macías et al., 2017).
Separation of Zinc and Manganese
Studies on the synergistic effect of phosphoric acid derivatives for the separation of zinc and manganese from sulfate solutions have shown significant improvements in the extraction capabilities of mixtures. This research contributes to the field of metallurgy by providing a more efficient method for metal separation, which is crucial for the recycling of metals and waste treatment (Ahmadipour et al., 2011).
High-Grade Phosphoric Acid Recovery
The recovery of high-grade phosphoric acid from wet-process acid by solvent extraction with aliphatic alcohols highlights a method to remove metal and fluoride ion impurities, thereby enhancing the purity of phosphoric acid. This is pivotal for industries requiring high-purity phosphoric acid, including food and pharmaceutical industries (Amin et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Recent research has investigated the effects of a lithium-deficient layer in the near-surface region of Co-free Li-rich Li [Li 0.2 Ni 0.2 Mn 0.6 ]O 2 (LLNMO) achieved via a phosphoric acid surface treatment . This information provides new insights into the oxygen redox in LLNMO and opens up an opportunity for Li-rich cathodes to achieve long cycle life toward a broad range of applications in electrical energy storage devices .
Eigenschaften
IUPAC Name |
dihydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXGLXYRDSIRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872545 | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phosphoric acid, manganese(2+) salt (2:1) | |
CAS RN |
18718-07-5 | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















